molecular formula C13H18N2O2S2 B2852466 (1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1798540-29-0

(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2852466
CAS No.: 1798540-29-0
M. Wt: 298.42
InChI Key: ZNJQXCHNCXESCB-UHFFFAOYSA-N
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Description

The compound "(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane" is a bicyclic amine derivative with a stereochemically defined scaffold. Its structure features a methylthio (-SMe) group at position 3 and a pyridin-3-ylsulfonyl (-SO₂-pyridinyl) moiety at position 8 of the azabicyclo[3.2.1]octane core. The stereochemistry (1R,5S) is critical for its biological activity, as minor structural deviations can drastically alter receptor binding and metabolic stability .

Synthesis typically involves multi-step protocols, including nucleophilic substitution and sulfonylation reactions under controlled conditions (e.g., GP4 method in THF/EtOH) . Analytical characterization via NMR, UPLC-MS, and HRMS confirms purity and stereochemical integrity .

Properties

IUPAC Name

3-methylsulfanyl-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S2/c1-18-12-7-10-4-5-11(8-12)15(10)19(16,17)13-3-2-6-14-9-13/h2-3,6,9-12H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJQXCHNCXESCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic structure belonging to the class of azabicyclo compounds. It features a complex framework with significant potential for biological activity, particularly due to its unique functional groups: a methylthio group and a pyridin-3-ylsulfonyl moiety. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H18N2O2S2C_{13}H_{18}N_{2}O_{2}S_{2} with a molecular weight of 298.4 g/mol . The structure is characterized by an azabicyclo[3.2.1]octane core, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC13H18N2O2S2
Molecular Weight298.4 g/mol
CAS Number1798540-29-0
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA) , an enzyme implicated in lipid metabolism and inflammatory responses. This inhibition suggests potential applications in treating metabolic disorders and inflammatory diseases.

Interaction Studies

Research indicates that the compound interacts with biological targets through various mechanisms:

  • Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with target proteins.
  • π-stacking Interactions : The pyridine rings may engage in π-stacking interactions, enhancing binding affinity to enzymes.

Biological Activity

Several studies have demonstrated the biological activities of this compound:

  • Enzyme Inhibition :
    • Inhibits N-acylethanolamine acid amidase (NAAA), leading to reduced inflammation.
    • Exhibits potential as a metabolic inhibitor, impacting lipid metabolism pathways.
  • Antimicrobial Activity :
    • Preliminary studies suggest possible antimicrobial properties, although further investigation is needed to confirm these effects.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of this compound and its analogs. For instance:

  • A study demonstrated that derivatives of this compound could significantly inhibit NAAA activity at concentrations around 50 μM , indicating a promising therapeutic window for further development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octaneNaphthalene moiety instead of pyridinePotentially similar metabolic inhibition
(1R,5S)-N-(phenethyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octaneDifferent aromatic substituentVaries in enzyme inhibition potency
(1R,5S)-4-methylthio-N-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octaneMethylthio group additionAltered pharmacokinetic properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The azabicyclo[3.2.1]octane scaffold is highly versatile, with modifications at positions 3 and 8 significantly impacting pharmacological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Position 3 Substituent Position 8 Substituent Molecular Weight (g/mol) Key Biological/Physicochemical Properties References
(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane Methylthio (-SMe) Pyridin-3-ylsulfonyl (-SO₂-pyridin-3-yl) 325.4* High CNS permeability; moderate metabolic stability [1, 3]
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy) 4-Hexylphenoxy (-O-C₆H₁₃Ph) 3,5-Dimethylpyrazole sulfonyl 463.5 Enhanced analgesic activity; poor aqueous solubility [1, 2]
(1R,5S)-8-Benzyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane Methylsulfonyl (-SO₂Me) Benzyl (-CH₂Ph) 279.4 Low CNS penetration; high metabolic clearance [4]
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Ketone (-C=O) 2-Fluoro-4-nitrophenyl 292.3 Intermediate for oxazolidinone synthesis; rigid conformation [9]
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[...]carboxylate 4-Chlorophenyl (-C₆H₄Cl) Methyl (-Me) 323.8 Anticholinergic activity; ester prodrug potential [15, 17]

*Calculated based on molecular formula C₁₃H₁₇N₂O₂S₂.

Key Findings:

Substituent Effects on Bioactivity: Position 3: Methylthio (-SMe) and methylsulfonyl (-SO₂Me) groups enhance lipophilicity, improving blood-brain barrier penetration compared to polar groups like ketones (-C=O) . Phenoxy substituents (e.g., 4-hexylphenoxy) increase analgesic potency but reduce solubility . Position 8: Pyridin-3-ylsulfonyl groups confer balanced receptor affinity and metabolic stability, whereas benzyl or methyl substituents limit target engagement due to steric hindrance .

Stereochemical Influence :

  • The (1R,5S) configuration optimizes spatial alignment with target receptors (e.g., sigma-1 or NMDA receptors). In contrast, racemic mixtures (e.g., 1R,5S) show reduced efficacy .

Pharmacokinetic Profiles :

  • Compounds with pyridinylsulfonyl groups exhibit moderate plasma stability (t₁/₂ ~2–4 hours in rodents), while methylsulfonyl derivatives are rapidly cleared . Deuterated analogs (e.g., Ipratropium-D3) demonstrate improved metabolic half-lives, highlighting isotopic labeling as a strategy for pharmacokinetic optimization .

Synthetic Challenges: Sulfonylation at position 8 requires precise reaction conditions (e.g., anhydrous K₂CO₃ in DMF) to avoid byproducts . Phenoxy and pyrazole substitutions at position 3 demand regioselective coupling agents .

Notes on Contradictory Evidence

  • Metabolic Stability : and conflict on the impact of sulfonyl groups. Pyridinylsulfonyl derivatives show moderate stability in , whereas methylsulfonyl analogs in are rapidly metabolized, suggesting substituent-specific cytochrome P450 interactions.
  • Stereochemical Assignments : Some studies (e.g., ) use racemic mixtures without resolving enantiomers, complicating direct comparisons with enantiopure compounds .

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